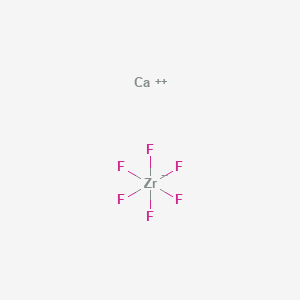
Calcium hexafluorozirconate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexafluorozirconate(2-) is an inorganic compound with the chemical formula CaF6Zr. It is a salt composed of calcium cations and hexafluorozirconate anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium hexafluorozirconate(2-) can be synthesized through the reaction of calcium fluoride with zirconium fluoride. The reaction typically occurs in an aqueous medium, where calcium fluoride and zirconium fluoride are mixed in stoichiometric amounts. The reaction is as follows:
CaF2+ZrF4→CaF6Zr
Industrial Production Methods: In industrial settings, calcium hexafluorozirconate(2-) is produced by reacting calcium carbonate with hydrofluoric acid to form calcium fluoride, which is then reacted with zirconium fluoride. The process involves careful control of temperature and pH to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Calcium hexafluorozirconate(2-) undergoes various chemical reactions, including:
Substitution Reactions: It can react with other metal fluorides to form different hexafluorozirconate salts.
Complex Formation: It can form complexes with other metal ions, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Reagents: Common reagents include calcium fluoride, zirconium fluoride, and hydrofluoric acid.
Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Hexafluorozirconate Salts: These are the primary products formed when calcium hexafluorozirconate(2-) reacts with other metal fluorides.
Scientific Research Applications
Calcium hexafluorozirconate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and as a reagent in various chemical reactions.
Biology: It is utilized in studies involving calcium ion channels and their blockers.
Industry: It is used in the production of advanced materials, including ceramics and coatings.
Mechanism of Action
The mechanism of action of calcium hexafluorozirconate(2-) involves its interaction with calcium ion channels and other molecular targets. It can modulate the activity of these channels, affecting various physiological processes. The compound’s effects are mediated through its ability to bind to specific sites on the channels, altering their conformation and function.
Comparison with Similar Compounds
Potassium hexafluorozirconate: Similar in structure but contains potassium instead of calcium.
Sodium hexafluorozirconate: Contains sodium instead of calcium.
Ammonium hexafluorozirconate: Contains ammonium instead of calcium.
Uniqueness: Calcium hexafluorozirconate(2-) is unique due to its specific interactions with calcium ion channels and its potential applications in various fields. Its calcium content also makes it distinct from other hexafluorozirconate salts, providing unique properties and reactivity.
Properties
CAS No. |
30868-51-0 |
|---|---|
Molecular Formula |
CaF6Zr |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
calcium;hexafluorozirconium(2-) |
InChI |
InChI=1S/Ca.6FH.Zr/h;6*1H;/q+2;;;;;;;+4/p-6 |
InChI Key |
VJZHISAAGNUUDT-UHFFFAOYSA-H |
Canonical SMILES |
F[Zr-2](F)(F)(F)(F)F.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















